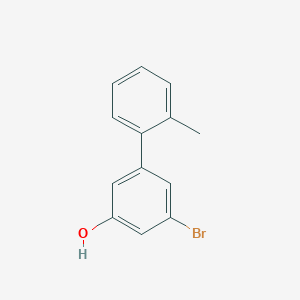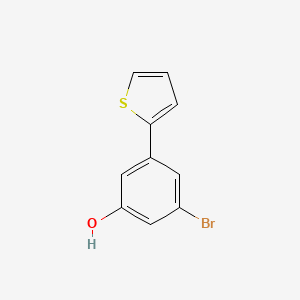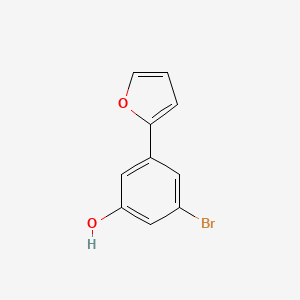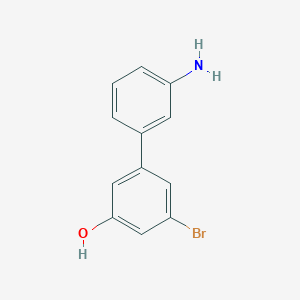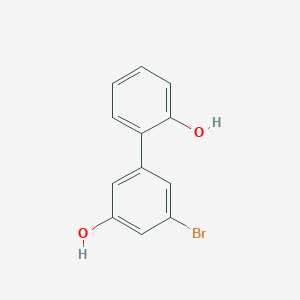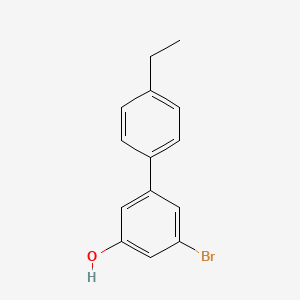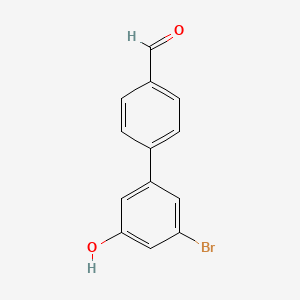
3-Bromo-5-(4-formylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(4-formylphenyl)phenol (BPF) is a highly reactive phenol derivative that has been used in a wide range of scientific research applications. BPF is a member of the phenol family and is widely used in the synthesis of other phenols and other materials. BPF has a unique chemical structure, which makes it a versatile and useful compound. It is also known as 4-formylphenyl bromide and is available in 95% purity.
Applications De Recherche Scientifique
BPF is widely used in scientific research applications due to its unique chemical structure and high reactivity. It has been used in the synthesis of other phenols, as well as in the synthesis of other materials such as polymers, resins, and adhesives. BPF has also been used in the preparation of various biological molecules, such as proteins and enzymes.
Mécanisme D'action
The mechanism of action of BPF is not fully understood, but it is believed to involve the formation of a reactive intermediate, which then reacts with the target molecule. This reaction is believed to be mediated by the formation of a bromonium ion, which is formed when bromine and the phenol group of BPF react. This bromonium ion then reacts with the target molecule, resulting in the desired product.
Biochemical and Physiological Effects
BPF has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that BPF can inhibit the activity of certain enzymes, such as cyclooxygenase-2 and acetylcholinesterase. In addition, BPF has been found to have anti-inflammatory, anti-cancer, and anti-bacterial effects.
Avantages Et Limitations Des Expériences En Laboratoire
BPF has several advantages and limitations for use in laboratory experiments. The main advantage of BPF is its high reactivity, which makes it suitable for a wide range of synthetic reactions. It is also relatively easy to obtain and handle, which makes it well-suited for use in laboratory experiments. However, BPF is highly toxic and should be handled with caution. Additionally, BPF can be difficult to isolate and purify, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research involving BPF. These include further investigations into its biochemical and physiological effects, as well as its potential applications in drug development and other biomedical applications. Additionally, further research into its synthesis and purification methods could lead to improved yields and better control of the reaction products. Finally, further studies into its mechanism of action could lead to a better understanding of its reactivity and potential uses.
Méthodes De Synthèse
BPF can be synthesized through a variety of methods. The most common method is the reaction of 4-formylphenol with bromine, which produces a mixture of 4-formylphenol and BPF. The mixture can then be separated through distillation or chromatography. Another method involves the reaction of 4-formylphenol with bromine and an acid catalyst, which produces BPF in higher yields.
Propriétés
IUPAC Name |
4-(3-bromo-5-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-12-5-11(6-13(16)7-12)10-3-1-9(8-15)2-4-10/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGOYHNHGODZHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686364 |
Source


|
| Record name | 3'-Bromo-5'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261897-53-3 |
Source


|
| Record name | 3'-Bromo-5'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383100.png)
